3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667345
InChI: InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2
SMILES:
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one

CAS No.:

Cat. No.: VC17667345

Molecular Formula: C9H8F3NO

Molecular Weight: 203.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one -

Specification

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
IUPAC Name 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one
Standard InChI InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2
Standard InChI Key HOMCHQKWBBQBME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one features a ketone group at the second carbon, a trifluoromethyl group at the first carbon, and a phenyl ring and amino group at the third carbon. This arrangement creates a stereogenic center, enabling enantiomeric forms that may exhibit distinct biological activities. The IUPAC name, 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one, reflects this connectivity .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{NO}
Molecular Weight203.16 g/mol
IUPAC Name3-amino-1,1,1-trifluoro-3-phenylpropan-2-one
Canonical SMILESC1=CC=C(C=C1)C(C(=O)C(F)(F)F)N
InChI KeyHOMCHQKWBBQBME-UHFFFAOYSA-N
PubChem CID16228657

The trifluoromethyl group enhances electronegativity and metabolic stability, while the amino group provides sites for hydrogen bonding and derivatization.

Synthesis Methods

Catalytic Amination Approaches

Industrial synthesis often employs reductive amination of 1,1,1-trifluoro-3-phenylpropan-2-one with ammonia or amines under hydrogenation conditions. Cobalt nanoparticles encapsulated in graphitic shells, as described by Jagadeesh et al., have demonstrated efficacy in catalyzing such reactions, achieving yields >80% under mild conditions (50–100°C, 10–20 bar H2_2) .

Enantioselective Synthesis

Enzymatic dynamic kinetic resolution (DKR) using immobilized Candida antarctica lipase B (CALB) enables the production of enantiomerically pure forms. Cheng et al. reported a DKR process for α-trifluoromethylated amines, achieving 90–99% enantiomeric excess (ee) by modulating substituent size at the stereocenter . For 3-amino-1,1,1-trifluoro-3-phenylpropan-2-one, larger phenyl groups may favor (S)-configuration due to steric interactions in the enzyme’s active site .

Applications in Pharmaceutical Research

Bioactivity and Target Interactions

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, making this compound a candidate for kinase and protease inhibition. Preliminary studies suggest activity against trypsin-like serine proteases, with IC50_{50} values in the micromolar range. Its amino group allows conjugation to drug scaffolds, as seen in derivatives explored for glucocorticoid receptor modulation .

Comparative Analysis with Analogues

Replacing the ketone with a hydroxyl group yields 3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol, which exhibits reduced metabolic stability but improved solubility. Such structural modifications highlight the balance between lipophilicity and bioavailability in fluorinated drug design.

Table 2: Comparison with Related Compounds

CompoundFunctional GroupLogPBioactivity
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-oneKetone2.1Protease inhibition
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-olHydroxyl1.8Enhanced solubility

Research Frontiers and Challenges

Pharmacokinetic Optimization

Current barriers include poor oral bioavailability (~15% in rodent models) attributable to first-pass metabolism. Prodrug strategies, such as amino group acylation, are under investigation to enhance absorption .

Scalable Synthesis

While batch processes achieve gram-scale production, continuous-flow systems could improve efficiency. Silver-catalyzed cycloadditions, as reported by Zhang et al., may enable novel routes to trifluoromethylated heterocycles derived from this compound .

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